molecular formula C13H9Br2NO B15409139 2,3-Dibromo-10-methyl-10H-phenoxazine CAS No. 832734-10-8

2,3-Dibromo-10-methyl-10H-phenoxazine

Cat. No.: B15409139
CAS No.: 832734-10-8
M. Wt: 355.02 g/mol
InChI Key: CFGHKCSUIVHPLB-UHFFFAOYSA-N
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Description

2,3-Dibromo-10-methyl-10H-phenoxazine (CAS 832734-10-8) is a brominated heterocyclic compound with a molecular formula of C13H9Br2NO and an average mass of 355.029 Da . This compound serves as a versatile synthetic intermediate in the development of advanced organic materials, particularly in the field of N-heteroacenes . These heterocyclic analogues of acenes, such as pentacene, are the subject of intensive research for applications in organic electronics and device physics, including organic transistors and light-emitting diodes (OLEDs), due to their improved stability and processing properties compared to their parent acenes . The bromine atoms at the 2 and 3 positions of the phenoxazine core make this molecule a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create core-extended or arylated phenoxazine derivatives . Such modifications allow researchers to tune the photophysical and redox properties of the resulting materials, which is crucial for their performance in applications like photoredox catalysis and organic semiconductors . As a high-purity research chemical, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

832734-10-8

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

2,3-dibromo-10-methylphenoxazine

InChI

InChI=1S/C13H9Br2NO/c1-16-10-4-2-3-5-12(10)17-13-7-9(15)8(14)6-11(13)16/h2-7H,1H3

InChI Key

CFGHKCSUIVHPLB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=CC(=C(C=C31)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Structural Features

Key structural analogs include phenoxazine and phenothiazine derivatives with varying substituents. Below is a comparative analysis based on substitution effects:

Key Observations :

  • Dihedral Angles: Phenothiazine derivatives (e.g., 3,7-dimethoxyphenothiazine) exhibit larger dihedral angles (~23°) compared to phenoxazines (3–10°), reducing planarity and π-conjugation efficiency . This structural difference impacts charge transport in optoelectronic applications.
  • Substituent Effects: Bromine atoms in 2,3-Dibromo-10-methyl-10H-phenoxazine enhance electron deficiency and thermal stability, whereas methoxy groups in 3,7-dimethoxyphenothiazine increase electron density and solubility .

Reactivity and Functionalization

  • Bromination: Brominated phenoxazines (e.g., this compound) are typically synthesized via electrophilic aromatic substitution using NBS. This contrasts with phenothiazine bromination, which may require harsher conditions due to sulfur’s electron-donating effects .
  • Nucleophilic Displacement: highlights that nitro groups in phenoxazines can be displaced by ethoxide or hydroxide ions under specific conditions (e.g., KOH/EtOH/H₂O vs. KOH/DMSO/H₂O). Such reactivity is less pronounced in brominated derivatives due to stronger C-Br bonds .

Research Findings and Data Gaps

  • Analogous compounds (e.g., 7-bromophenothiazine-3-carbaldehyde) suggest thermal stability up to 200°C .
  • Spectroscopic Data: NMR and HRMS characterization for brominated phenoxazines align with standard protocols for heterocyclic systems, though specific spectral assignments are absent in the evidence .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Dibromo-10-methyl-10H-phenoxazine, and how can reaction conditions be optimized?

  • Answer : Microwave-assisted synthesis is a robust method for phenoxazine derivatives. Key parameters include solvent choice (e.g., toluene or THF), reaction temperature (controlled between 80–120°C), and reaction time (typically 1–4 hours). Bromination at the 2,3-positions can be achieved using N-bromosuccinimide (NBS) in a halogenated solvent under inert atmosphere . Optimization should prioritize yield and purity through iterative adjustments of these variables.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Answer :

  • 1H NMR : Expect signals for the methyl group at ~δ 3.2–3.5 ppm and aromatic protons influenced by bromine’s electron-withdrawing effects.
  • 13C NMR : Brominated carbons appear downfield (δ 115–130 ppm), while the methyl carbon resonates at ~δ 40–45 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₁₀Br₂NO), with fragmentation patterns reflecting bromine loss (e.g., -Br fragments at m/z 79/81). Validate against computed isotopic distributions .

Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?

  • Answer : Use SHELX for structure solution/refinement and WinGX for data processing and visualization. Key steps include:

  • Data collection with a high-resolution diffractometer.
  • Structure solution via direct methods (SHELXS/SHELXD).
  • Refinement with SHELXL, incorporating anisotropic displacement parameters.
  • Validate π-π stacking interactions (e.g., interplanar distances < 3.5 Å) using Mercury or PLATON .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?

  • Answer :

  • Experimental Replication : Repeat assays under standardized conditions (e.g., broth microdilution for MIC values) to confirm reproducibility.
  • Strain-Specificity : Test across diverse microbial strains to identify variations in susceptibility.
  • Structural Comparisons : Compare with analogs (e.g., dibromo-phenothiazines) to isolate substituent effects. For example, bromine’s electron-withdrawing nature may enhance membrane permeability in Gram-negative bacteria .

Q. What strategies elucidate the electronic effects of bromine substituents on the phenoxazine core’s reactivity?

  • Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions and predict sites for nucleophilic/electrophilic attack.
  • Electrochemical Studies : Cyclic voltammetry can reveal redox potentials influenced by bromine’s inductive effects.
  • Substitution Reactions : Test bromine displacement with nucleophiles (e.g., amines) under varying conditions (e.g., Pd-catalyzed coupling) to assess leaving-group aptitude .

Q. How do structural modifications (e.g., methyl vs. bulkier substituents at N-10) impact supramolecular packing in the solid state?

  • Answer :

  • Crystallographic Analysis : Compare packing motifs (e.g., herringbone vs. layered) using CrystalExplorer.
  • Thermal Analysis : DSC/TGA can correlate packing efficiency with thermal stability.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Br vs. Br···Br contacts) to rationalize lattice energy differences .

Methodological Notes

  • Data Contradiction Protocol : Follow iterative hypothesis testing (e.g., Bayesian inference) to reconcile conflicting results. Cross-validate with orthogonal techniques (e.g., X-ray vs. neutron diffraction for structural ambiguities) .
  • Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data, depositing in repositories like CCDC or IUCrData .

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